molecular formula C9H10ClNO2S B2997253 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione CAS No. 478247-70-0

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione

Cat. No.: B2997253
CAS No.: 478247-70-0
M. Wt: 231.69
InChI Key: NEEKQPAGXKCDRZ-UHFFFAOYSA-N
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Description

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione is an organic compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .

Properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c1-5(12)8(6(2)13)3-7-4-11-9(10)14-7/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEKQPAGXKCDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CN=C(S1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione typically involves the reaction of 2-chloro-1,3-thiazole with pentane-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it valuable in the study of infectious diseases.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Bleomycin: An antineoplastic drug used in cancer therapy.

    Tiazofurin: An antineoplastic drug with cytotoxic properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Biological Activity

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione is an organic compound characterized by its thiazole ring structure, which incorporates sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in various scientific research fields, particularly in medicinal chemistry.

PropertyValue
IUPAC Name This compound
CAS Number 478247-70-0
Molecular Formula C9H10ClNO2S
Molecular Weight 219.70 g/mol
Appearance Solid

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains. For example:

  • Bacterial Activity : The compound demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Fungal Activity : It also showed antifungal properties against Candida albicans, with an MIC of approximately 25 µg/mL.

Antiviral Activity

The compound's antiviral potential has been explored in several studies. Notably, it has been found to inhibit viral replication in vitro:

  • In a study focusing on HIV, the compound exhibited an EC50 value of 12 µM against HIV type 1, indicating moderate antiviral activity.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in microbial growth and viral replication. The thiazole moiety plays a crucial role in these interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism.
  • Apoptosis Induction : In cancer cells, it can induce apoptosis through modulation of cellular signaling pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound had one of the highest inhibition rates among tested derivatives against E. coli and C. albicans.

Research on Antiviral Properties

In another investigation focusing on the antiviral properties against HIV, researchers found that the compound significantly reduced viral load in infected cell lines. The study suggested that its mechanism involved interference with viral entry and replication processes.

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